molecular formula C6H13N3O2 B14672992 Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate CAS No. 51235-00-8

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate

Cat. No.: B14672992
CAS No.: 51235-00-8
M. Wt: 159.19 g/mol
InChI Key: YNASDMBYSZJMJK-UHFFFAOYSA-N
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Description

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a methyl group, a dimethylhydrazinylidene group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate typically involves the reaction of dimethylhydrazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dimethylhydrazine+Methyl isocyanateMethyl [(dimethylhydrazinylidene)methyl]methylcarbamate\text{Dimethylhydrazine} + \text{Methyl isocyanate} \rightarrow \text{this compound} Dimethylhydrazine+Methyl isocyanate→Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylcarbamate: A simpler carbamate compound with similar functional groups.

    Dimethylhydrazine: A related compound with a similar hydrazine group.

Uniqueness

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.

Properties

CAS No.

51235-00-8

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

methyl N-[(dimethylhydrazinylidene)methyl]-N-methylcarbamate

InChI

InChI=1S/C6H13N3O2/c1-8(2)7-5-9(3)6(10)11-4/h5H,1-4H3

InChI Key

YNASDMBYSZJMJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CN(C)C(=O)OC

Origin of Product

United States

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